molecular formula C9H10N2O3 B185835 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide CAS No. 14731-88-5

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Cat. No.: B185835
CAS No.: 14731-88-5
M. Wt: 194.19 g/mol
InChI Key: RUQXGTPXKXCQME-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide has several applications in scientific research:

Future Directions

As “2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide” is used for research purposes , future directions may involve further studies on its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide typically involves the reaction of 2-(2H-1,3-Benzodioxol-5-yl)acetic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 2-(2H-1,3-Benzodioxol-5-yl)acetic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides or amides.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-Benzodioxol-5-yl)acetic acid
  • 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazone
  • 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the benzodioxole ring and the hydrazide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-11-9(12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQXGTPXKXCQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465410
Record name 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14731-88-5
Record name 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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